6-(4-{[(3-Methoxypyrazin-2-yl)(methyl)amino]methyl}piperidine-1-carbonyl)-2-methyl-2,3-dihydropyridazin-3-one
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Overview
Description
6-(4-{[(3-Methoxypyrazin-2-yl)(methyl)amino]methyl}piperidine-1-carbonyl)-2-methyl-2,3-dihydropyridazin-3-one is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that combines a pyrazine ring, a piperidine ring, and a pyridazinone moiety, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-{[(3-Methoxypyrazin-2-yl)(methyl)amino]methyl}piperidine-1-carbonyl)-2-methyl-2,3-dihydropyridazin-3-one typically involves multiple steps, including the formation of the pyrazine ring, the piperidine ring, and the pyridazinone moiety. Common synthetic routes may include:
Formation of the Pyrazine Ring: This can be achieved through the condensation of appropriate precursors under controlled conditions.
Formation of the Piperidine Ring: This step often involves cyclization reactions using suitable starting materials.
Formation of the Pyridazinone Moiety: This can be synthesized through various methods, including cyclization and functional group transformations.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow synthesis, which allows for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
6-(4-{[(3-Methoxypyrazin-2-yl)(methyl)amino]methyl}piperidine-1-carbonyl)-2-methyl-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, where certain groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
6-(4-{[(3-Methoxypyrazin-2-yl)(methyl)amino]methyl}piperidine-1-carbonyl)-2-methyl-2,3-dihydropyridazin-3-one has several scientific research applications, including:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific biological pathways.
Pharmacology: It can be used to study the interactions with various receptors and enzymes, providing insights into its potential therapeutic effects.
Materials Science: The compound’s properties can be explored for applications in materials science, such as the development of new materials with specific functionalities.
Mechanism of Action
The mechanism of action of 6-(4-{[(3-Methoxypyrazin-2-yl)(methyl)amino]methyl}piperidine-1-carbonyl)-2-methyl-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: The compound’s effects can be mediated through various signaling pathways, influencing cellular processes such as proliferation, apoptosis, and metabolism.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 6-(4-{[(3-Methoxypyrazin-2-yl)(methyl)amino]methyl}piperidine-1-carbonyl)-2-methyl-2,3-dihydropyridazin-3-one include other pyrazine, piperidine, and pyridazinone derivatives. Examples include:
Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds share structural similarities and have been studied for their biological activities.
Piperidine Derivatives: These compounds are known for their diverse pharmacological properties.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and rings, which may confer distinct biological and chemical properties compared to other similar compounds.
Properties
IUPAC Name |
6-[4-[[(3-methoxypyrazin-2-yl)-methylamino]methyl]piperidine-1-carbonyl]-2-methylpyridazin-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N6O3/c1-22(16-17(27-3)20-9-8-19-16)12-13-6-10-24(11-7-13)18(26)14-4-5-15(25)23(2)21-14/h4-5,8-9,13H,6-7,10-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZDIZIYNZDUEJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)C(=O)N2CCC(CC2)CN(C)C3=NC=CN=C3OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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